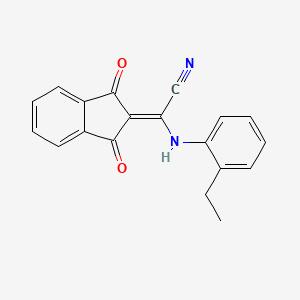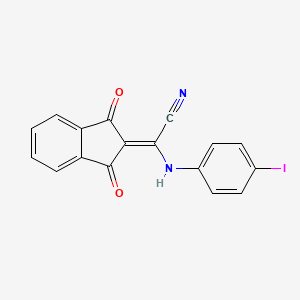
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of a 2,4-dimethylanilino group and a 1,3-dioxoinden-2-ylidene moiety attached to an acetonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves the following steps:
Formation of the 2,4-dimethylanilino group: This can be achieved by reacting 2,4-dimethylaniline with appropriate reagents to introduce the anilino group.
Formation of the 1,3-dioxoinden-2-ylidene moiety: This involves the synthesis of the indene derivative, which can be achieved through various organic reactions such as cyclization and oxidation.
Coupling of the two moieties: The final step involves coupling the 2,4-dimethylanilino group with the 1,3-dioxoinden-2-ylidene moiety through a nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Controlled reaction environment: Temperature, pressure, and solvent conditions are carefully controlled to achieve the desired product.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or quinones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or activation of pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)propionitrile
- 2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)butyronitrile
Uniqueness
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to its specific chemical structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-11-7-8-15(12(2)9-11)21-16(10-20)17-18(22)13-5-3-4-6-14(13)19(17)23/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPCZAYBDRYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
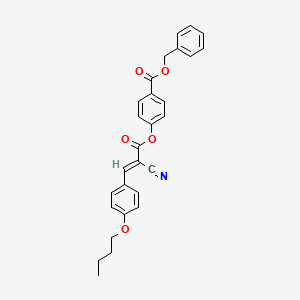
![Ethyl 5-methyl-4-(2-morpholin-4-ylethylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747261.png)
![2-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}acetic acid hydrochloride](/img/structure/B7747267.png)
![4-[[2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoic acid](/img/structure/B7747273.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetonitrile](/img/structure/B7747286.png)
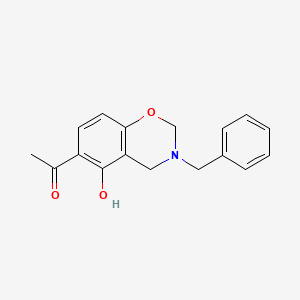
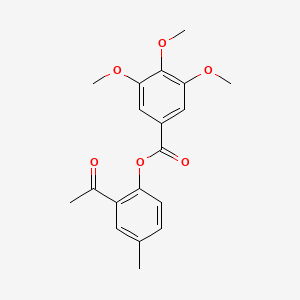
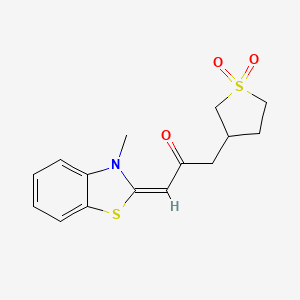
![2-(1,3-Dioxoinden-2-ylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B7747309.png)


